Thiotepa
Description
Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional alkylating agent with broad-spectrum antineoplastic activity. Its structure includes three aziridine rings and a central thiophosphoramide group, enabling crosslinking of DNA strands and inhibition of replication . This compound is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2B6) to its active metabolite tepa, which retains alkylating properties . Both compounds exhibit excellent cerebrospinal fluid (CSF) penetration, with CSF-to-plasma concentration ratios near 1.0, making this compound a key agent for central nervous system (CNS) malignancies .
Clinically, this compound is used in high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) and for leptomeningeal disease (LMD) due to its ability to overcome the blood-brain barrier . Dose-limiting toxicities include myelosuppression and neurotoxicity at high doses, though its pharmacokinetics show dose-dependent plasma clearance, necessitating careful dose escalation .
Properties
IUPAC Name |
tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |
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InChI Key |
FOCVUCIESVLUNU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CC3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3PS | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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DSSTOX Substance ID |
DTXSID0021339 | |
| Record name | Thiotepa | |
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Molecular Weight |
189.22 g/mol | |
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Physical Description |
Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Boiling Point |
Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |
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Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Vapor Pressure |
0.00845 [mmHg] | |
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Color/Form |
Crystals from pentane or ether, Fine, white, crystalline flakes | |
CAS No. |
52-24-4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Melting Point |
124.7 °F (NTP, 1992), 51.5 °C | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Preparation Methods
Historical Context and Evolution of Thiotepa Synthesis
Early Synthetic Routes
The first documented synthesis of this compound, described in US2670347, involved reacting ethyleneimine with trichlorothiophosphoryl in benzene at subzero temperatures. This method suffered from low yields (~50%) due to side reactions and the use of carcinogenic benzene. Purification challenges arose from the formation of triethylamine hydrochloride byproducts, necessitating multiple recrystallizations in petroleum ether.
Limitations of Classical Methods
Key drawbacks included:
Modern Synthesis: Optimized Industrial-Scale Production
Reaction Design and Reagents
The CN108484669B patent outlines a scalable method using:
- Ethyleneimine : Purified via alkaline condensation of 2-bromoethylamine hydrobromide.
- Trihalo sulfur phosphorus (PSX₃) : Trichlorothiophosphoryl (PSCl₃) or tribromothiophosphoryl (PSBr₃).
- Solvent system : Tetrahydrofuran (THF)-cyclohexane (11–12:5 v/v), reducing toxicity versus benzene.
Table 1: Representative Reaction Conditions from Patent Examples
| Example | PSX₃ Used | Solvent Volume (mL) | Temp (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | PSCl₃ | 870 (THF) | 16.5 | 32 | 90.7 | 99.3 |
| 2 | PSCl₃ | 1119 (THF) | 17 | 30 | 88.6 | 98.2 |
| 3 | PSBr₃ | 1198 (THF) | 15 | 45 | 87.9 | 98.7 |
Acid-Binding Agent Optimization
A dual-base system of potassium carbonate (K₂CO₃) and triethylamine (Et₃N) in a 0.01–0.02:3.01–3.02 molar ratio neutralizes HCl/HBr byproducts, preventing aziridine ring protonation and hydrolysis. The agent is added at 49% PSX₃ addition to maintain pH 7–8, critical for minimizing side reactions.
Purification and Crystallization Strategies
Recrystallization Parameters
The residue is dissolved in ethyl acetate (1 g:11 mL) and precipitated with cyclohexane (11:16.5–22 v/v) at −7.5°C to −6.5°C. This step achieves:
Industrial Scalability and Regulatory Compliance
Comparative Analysis of this compound Synthesis Routes
Table 2: Key Metrics Across Methods
| Parameter | US2670347 (1950s) | CN108484669B (Modern) | Improvement Factor |
|---|---|---|---|
| Yield (%) | 50 | 90.7 | 1.81× |
| Purity (%) | 92 | 99.3 | 1.08× |
| Reaction Time (h) | 3 | 0.5 | 6× faster |
| Carcinogenic Solvents | Benzene | THF-Cyclohexane | Eliminated |
Mechanistic Insights into Reaction Optimization
Hydrolysis Pathways and Stability
Density functional theory (DFT) studies reveal that this compound hydrolysis proceeds via two pathways:
- Aziridine protonation : Dominant at pH < 7, leading to ring opening (k = 1.2×10⁻³ s⁻¹).
- Direct nucleophilic attack : Favored in polar aprotic solvents (ΔG‡ = 22.1 kcal/mol).
The modern method’s use of THF (ε = 7.6) suppresses hydrolysis versus water (ε = 80.1), extending reagent half-life.
Chemical Reactions Analysis
Thiotepa undergoes various chemical reactions, including hydrolysis and alkylation. In hydrolysis, this compound and its oxo analogue, TEPA, can form cross-links with DNA molecules via two different mechanisms. The first mechanism involves protonation of the aziridine ring, followed by nucleophilic attack by N7-Guanine. The second mechanism is a direct nucleophilic ring opening of the aziridyl group . Common reagents used in these reactions include nucleophiles such as N7-Guanine, and the major products formed are DNA cross-links .
Scientific Research Applications
Clinical Applications
-
Cancer Treatment
- Bladder Cancer : Thiotepa is administered intravesically for treating superficial bladder cancer and preventing tumor recurrence . Its efficacy in managing residual tumors has been well-documented.
- Ovarian Cancer : It has been utilized in combination with other chemotherapeutic agents for treating ovarian adenocarcinoma, showing promising results in clinical settings .
- Breast Cancer : this compound is indicated for the symptomatic treatment of breast adenocarcinoma, particularly in cases where other treatments have failed .
-
Hematopoietic Stem Cell Transplantation
- This compound is employed as a conditioning agent before allogeneic or autologous hematopoietic progenitor cell transplantation. A multicenter study in Japan demonstrated its safety and efficacy when administered at a dose of 200 mg/m² over two days prior to transplantation . The study reported a 100% survival rate at day 100 post-transplantation among patients treated with this compound .
-
Combination Therapies
- This compound has been studied in combination with other agents such as busulfan and fludarabine to enhance treatment efficacy for various hematological malignancies. A phase 1/2 study indicated that a this compound-based regimen could be safely administered, leading to favorable response rates in patients with relapsed or refractory diseases .
Pharmacological Properties
This compound's mechanism of action involves DNA alkylation, leading to cross-linking and subsequent cellular apoptosis. Its pharmacokinetics allow it to effectively reach target tissues, including the central nervous system, which is particularly beneficial in treating malignancies that may metastasize to this area.
| Property | Description |
|---|---|
| Chemical Class | Alkylating agent |
| Mechanism of Action | DNA alkylation leading to cross-linking |
| Administration Route | Intravesical, intravenous |
| Indications | Bladder cancer, ovarian cancer, breast cancer |
| Common Adverse Effects | Febrile neutropenia, cytotoxicity |
Case Studies
- Study on Bladder Cancer Recurrence : A clinical trial involving patients with superficial bladder cancer showed that this compound significantly reduced recurrence rates when used as an adjuvant therapy post-surgery. Patients receiving this compound intravesically experienced prolonged disease-free survival compared to those receiving standard care alone .
- High-Dose Chemotherapy Protocols : In a cohort study involving patients undergoing autologous stem cell transplantation for malignant lymphoma, this compound was part of a high-dose chemotherapy regimen that led to successful engraftment and low rates of complications . The study emphasized the importance of this compound in achieving favorable outcomes in high-risk populations.
- Long-Term Effects on Fertility : Research indicated that patients treated with this compound might face long-term reproductive health issues due to its mutagenic properties. A longitudinal study monitored fertility outcomes among survivors of childhood cancers treated with this compound and highlighted the need for fertility preservation strategies .
Mechanism of Action
Thiotepa exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents the DNA from uncoiling and separating, thereby inhibiting DNA replication and cell division . The primary molecular targets of this compound are the N7 positions of guanine bases in DNA . The alkylation process involves the formation of a highly reactive ethylenimine radical, which forms cross-linkages between DNA strands .
Comparison with Similar Compounds
Key Findings :
- This compound’s rapid plasma clearance (8.2–9.0 L/h/m²) is dose-dependent, declining from 28.6 to 11.9 L/m²/h as doses increase from 25 to 75 mg/m² .
- Tepa, its metabolite, has a longer half-life (4.3–5.6 h) and contributes significantly to alkylating activity .
- Unlike carboplatin, this compound is minimally affected by renal impairment, though tepa accumulation can occur in moderate renal insufficiency .
Efficacy in Clinical Settings
CNS Malignancies
- This compound achieves CSF concentrations equivalent to plasma, enabling robust activity in LMD and CNS tumors. In contrast, methotrexate (a standard for LMD) requires intrathecal administration, while this compound’s systemic efficacy reduces procedural risks .
- Phase II studies report response rates of 40–50% in LMD when used as salvage therapy after methotrexate failure .
HSCT Conditioning
- This compound-based regimens (e.g., TBF: this compound, busulfan, fludarabine) show comparable efficacy to BEAM (carmustine-based) regimens but with reduced pulmonary toxicity .
- In pediatric HSCT, this compound + melphalan produced a 25-day tumor growth delay in EMT6 models, similar to cyclophosphamide combinations but with better CNS targeting .
Toxicity Profiles
Notable Differences:
- This compound’s neurotoxicity is unique among alkylators, linked to high CSF exposure and metabolic byproducts .
- Cyclophosphamide’s urotoxicity (via acrolein) is absent in this compound .
Combination Therapy Synergy
- This compound + Cyclophosphamide : Preclinical studies in MCF-7 cells show supra-additive cytotoxicity due to enhanced DNA crosslinking and thiol depletion .
- This compound + Ethacrynic Acid : Glutathione transferase inhibition by ethacrynic acid increases this compound exposure (AUC doubled) but exacerbates myelosuppression .
Biological Activity
Thiotepa, an ethylenimine alkylating agent, is primarily used in oncology for its antineoplastic properties. This compound exhibits a range of biological activities, including mutagenicity, cytotoxicity, and potential therapeutic benefits in various cancers. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its pharmacological effects primarily through the formation of DNA adducts, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is crucial for its antitumor activity, particularly against rapidly dividing cancer cells. The compound's ability to penetrate the central nervous system (CNS) enhances its efficacy in treating CNS malignancies.
Mutagenicity and Cytotoxicity
This compound has been shown to induce various genetic mutations and chromosomal aberrations across different model organisms:
- In vitro Studies : this compound demonstrated mutagenic effects in Salmonella typhimurium strains TA1535 and TA100, with conflicting results in other strains . It has been reported to induce forward mutations in Aspergillus nidulans and chromosomal aberrations in plant cells .
- In vivo Studies : In animal models, this compound induced sister chromatid exchanges and micronuclei formation in bone marrow cells of mice and rats . Additionally, it caused teratogenic effects when administered during gestation .
Clinical Efficacy
This compound's clinical applications have been extensively studied, particularly in hematologic malignancies:
- Hematopoietic Stem Cell Transplantation (HSCT) : A multicenter study indicated that this compound-based conditioning regimens resulted in higher survival rates compared to traditional regimens such as BEAM (carmustine, etoposide, cytarabine, and melphalan) for patients with primary central nervous system lymphoma (PCNSL) . The study reported a 100% survival rate at 100 days post-transplantation among evaluable patients .
- Combination Therapies : In a phase 1/2 study combining this compound with ifosfamide and rituximab (TIER), the regimen was well-tolerated with an overall response rate of 52% among patients with relapsed or refractory PCNSL . The median progression-free survival was noted at 3 months .
Case Studies
Several case studies highlight the effectiveness of this compound in specific patient populations:
- Intracerebrospinal Fluid Administration : A retrospective review involving patients with leptomeningeal metastasis treated with intra-CSF this compound showed a cytological response rate of 47%, indicating its potential as a salvage treatment after methotrexate failure .
- Pediatric Applications : this compound has been successfully used as part of high-dose chemotherapy prior to autologous HSCT for pediatric solid tumors, demonstrating a favorable safety profile and engraftment rates .
Toxicity Profile
While this compound is effective, it is associated with significant toxicity:
- Hematological Toxicity : Common adverse effects include neutropenia (56%) and thrombocytopenia (39%) among treated patients . The incidence of grade 4 hematological toxicity was higher compared to other regimens but did not result in unexpected safety events .
- Long-term Effects : Ongoing research is necessary to evaluate long-term outcomes and potential late toxicities associated with this compound treatment.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Key Findings |
|---|---|
| Mutagenicity | Induces mutations in multiple test organisms |
| Cytotoxicity | Effective against various cancer cell lines |
| Clinical Trials | Higher survival rates in HSCT settings |
| Case Studies | Positive responses in leptomeningeal metastasis |
| Toxicity Profile | Significant hematological toxicity observed |
Q & A
Q. What is the mechanism of action of thiotepa in cancer treatment, and how does it influence experimental design?
this compound is a polyfunctional alkylating agent that forms DNA interstrand crosslinks, disrupting replication and transcription. Its mechanism involves the release of aziridine intermediates, which alkylate nucleophilic sites (e.g., guanine N-7). This DNA damage triggers apoptosis in rapidly dividing cells, making it effective in malignancies like breast cancer, lymphomas, and conditioning regimens for hematopoietic stem cell transplantation (HSCT).
- Methodological Insight : In vitro studies (e.g., DMBA-induced rat mammary tumors) use [³H]thymidine ([³H]dT) uptake assays to quantify DNA synthesis inhibition, correlating cytotoxicity with dose-dependent ultrastructural changes (e.g., mitochondrial degeneration, reduced microvilli) . For in vivo models, survival assays (Kaplan-Meier analysis) and pharmacokinetic (PK) parameters (e.g., clearance, half-life) are critical for validating efficacy .
Q. How is this compound integrated into conditioning regimens for HSCT, and what endpoints are prioritized in clinical trials?
this compound is combined with agents like busulfan or cyclophosphamide in HSCT conditioning due to its cerebrospinal fluid (CSF) penetration and myelosuppressive activity. Key endpoints include engraftment success, Day-100 survival, and event-free survival (EFS).
- Methodological Insight : Phase I/II trials often omit formal sample size calculations but prioritize PK analysis populations (patients with available blood concentration data). Safety endpoints (e.g., grade 3/4 hepatic toxicity) are stratified by target disease . Cohort studies (e.g., PCNSL trials) compare regimens like TBC (this compound/busulfan/cyclophosphamide) vs. BEAM, emphasizing multivariate regression to control for variables like prior irradiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across tumor types or dosing regimens?
Contradictions arise from tumor burden, resistance mechanisms, and PK variability. For example, Dunkel et al. () reported 34% EFS in recurrent medulloblastoma with this compound/carboplatin/etoposide but noted toxicity (57% grade 3/4 hepatic toxicity). Conversely, PCNSL studies showed improved survival with TBC regimens .
Q. What strategies optimize this compound dosing to account for pharmacokinetic variability in high-dose settings?
this compound exhibits wide interpatient PK variability (e.g., clearance ranges from 14.6–27.9 L/h/m² in adults). Therapeutic drug monitoring (TDM) using area under the curve (AUC) for this compound and its metabolite tepa reduces toxicity (e.g., mucositis, myelosuppression).
- Methodological Insight : Population PK models (NONMEM) quantify variability sources:
- Interpatient : ±20%
- Course-to-course : ±20%
- Day-to-day : ±15%
Sampling on Days 1 and 3/4 enables dose adjustments via Bayesian forecasting, reducing AUC variability by 20% . Pediatric studies further normalize volume of distribution (Vz) by body surface area (BSA) due to higher specific surface area .
Q. How do CYP polymorphisms and drug interactions influence this compound metabolism and clinical outcomes?
this compound is metabolized by CYP2B6 and CYP3A4 to its active metabolite, tepa. Polymorphisms in these enzymes (e.g., CYP2B6*6) reduce clearance, increasing systemic exposure. Concurrent use with cyclophosphamide alters metabolite kinetics: this compound administered 1.5 hours before cyclophosphamide reduces 4-hydroxycyclophosphamide levels, potentially diminishing efficacy .
- Methodological Insight : In vitro hepatic microsome assays identify metabolic pathways, while clinical studies use genotyping (e.g., CYP2B6, GST polymorphisms) to stratify patients. Preclinical models (e.g., DMBA rat tumors) correlate ultrastructural changes (e.g., membranous whorls) with resistance .
Q. What in vitro models best predict this compound’s cytotoxicity and resistance mechanisms?
Primary cultures of DMBA-induced mammary tumors demonstrate dose-dependent cytotoxicity (10⁻² M eliminates [³H]dT uptake) and resistance via surviving subpopulations with intact nuclear morphology but reduced microvilli . 3D spheroid models or co-cultures with stromal cells better replicate tumor microenvironments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
